5-ethyl-N-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide
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Overview
Description
5-ethyl-N-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide is an aromatic amide.
Scientific Research Applications
Antibacterial and Antifungal Activities
Compounds similar to 5-ethyl-N-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide have shown notable antibacterial and antifungal activities. These compounds exhibit specific molecular conformations that lock their structure, enhancing their biological activity (Vasu, Nirmala, Chopra, Mohan, & Saravanan, 2005).
Anti-Inflammatory and Analgesic Properties
Another research indicates that derivatives of compounds structurally related to this chemical have demonstrated significant anti-inflammatory and analgesic properties. These properties are attributed to the inhibition of cyclooxygenase enzymes, with some derivatives showing high selectivity for COX-2 inhibition (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Potential in Synthesis and Chemical Transformations
The compound and its derivatives have been utilized in various chemical syntheses and transformations. These include reactions with primary and secondary amines, demonstrating flexibility in forming diverse chemical structures and potentially useful pharmaceutical intermediates (Shipilovskikh, Shipilovskikh, & Rubtsov, 2014); (Vasileva, Vaganov, Shipilovskikh, & Rubtsov, 2018).
Role in Neuropharmacology
Related compounds have been investigated for their roles in neuropharmacology, particularly as antagonists of specific serotonin receptors, which could have implications in the treatment of various neurological disorders (Craven, Grahame-Smith, & Newberry, 1994).
Properties
Molecular Formula |
C22H28N2O5S2 |
---|---|
Molecular Weight |
464.6 g/mol |
IUPAC Name |
5-ethyl-N-(2-methoxy-5-morpholin-4-ylsulfonylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C22H28N2O5S2/c1-3-15-4-7-20-16(12-15)13-21(30-20)22(25)23-18-14-17(5-6-19(18)28-2)31(26,27)24-8-10-29-11-9-24/h5-6,13-15H,3-4,7-12H2,1-2H3,(H,23,25) |
InChI Key |
HFHMZZBOHTVBEJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC2=C(C1)C=C(S2)C(=O)NC3=C(C=CC(=C3)S(=O)(=O)N4CCOCC4)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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